6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione
Overview
Description
6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Studies
6-(2-Chlorophenyl)-1-methylpiperazine-2,3-dione has been utilized in the synthesis of complex organic compounds. For example, it was involved in the synthesis of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione. This compound was characterized using various techniques like X-ray crystallography and spectroscopy. Such studies are crucial for understanding the molecular structure and properties of new compounds (Murugesan et al., 2021).
Chemical Reactivity and Binding Studies
The chemical reactivity of similar compounds has been analyzed using Frontier Molecular Orbitals (FMO) and Fukui Function Analysis (FFA), indicating potential sites for electrophilic and nucleophilic attacks. These studies are essential for predicting how these compounds might react in different chemical environments (Murugesan et al., 2021).
Application in Organic Synthesis
Compounds structurally related to this compound have been used as substrates in organic synthesis. For instance, they have been synthesized for use in the production of natural products and analogues, demonstrating their versatility in synthetic organic chemistry (Liebscher & Jin, 1999).
Studies in Molecular Isomerism
Research on similar compounds has explored aspects like geometrical isomerism and tautomerism, which are fundamental in understanding the dynamic behavior of these molecules in different chemical contexts (Blake & Sammes, 1970).
Development of Chiral Solvating Agents
Some derivatives of this compound have been studied for their potential as chiral solvating agents in NMR spectroscopy. This application is significant in the analysis and determination of enantiomer compositions in chiral compounds (Wagger et al., 2007).
Catalysis in Organic Reactions
Research has also been conducted on the catalysis involving derivatives of this compound. These studies are important for understanding the mechanisms of various organic reactions and for developing new synthetic methodologies (Anderson et al., 2017).
Properties
IUPAC Name |
6-(2-chlorophenyl)-1-methylpiperazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-14-9(6-13-10(15)11(14)16)7-4-2-3-5-8(7)12/h2-5,9H,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBNAAUMUVGOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC(=O)C1=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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